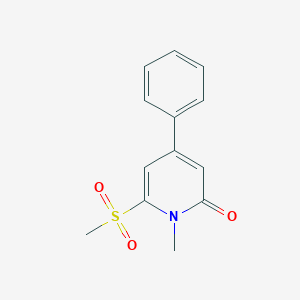
6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a methanesulfonyl group, a methyl group, and a phenyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one typically involves the introduction of the methanesulfonyl group to a pyridinone precursor. One common method is the reaction of a pyridinone derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted pyridinones.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one: shares similarities with other methanesulfonyl-substituted pyridinones and sulfonyl-containing compounds.
Uniqueness
- The presence of both a methanesulfonyl group and a phenyl group in the same molecule provides unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it distinct from other pyridinones that may lack these functional groups.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
71906-32-6 |
|---|---|
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-methyl-6-methylsulfonyl-4-phenylpyridin-2-one |
InChI |
InChI=1S/C13H13NO3S/c1-14-12(15)8-11(9-13(14)18(2,16)17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
RCBNTPLXPQTBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=CC1=O)C2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















